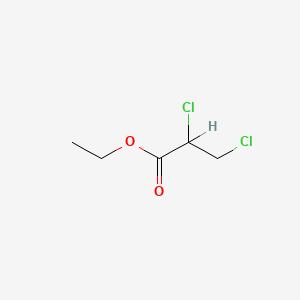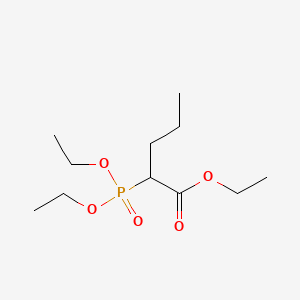
溴化铊(I)
描述
Thallium(I) bromide is a chemical compound composed of thallium and bromine, with the chemical formula TlBr. It appears as a yellow crystalline solid and is known for its use in room-temperature detectors of X-rays, gamma-rays, and blue light, as well as in near-infrared optics . Thallium(I) bromide is a semiconductor with a band gap of 2.68 eV .
科学研究应用
Thallium(I) bromide has several scientific research applications, including:
Radiation Detection: It is used in room-temperature detectors for X-rays, gamma-rays, and blue light due to its high stopping power and appealing charge transport properties
Medical Imaging: Thallium(I) bromide detectors are employed in medical imaging devices for their high spectral resolution and efficiency.
Homeland Security: It is used in radiation detectors for nuclear security and monitoring.
Industrial Monitoring: Thallium(I) bromide detectors are utilized in industrial settings for non-destructive testing and environmental monitoring.
作用机制
Target of Action
Thallium(I) bromide, a chemical compound of thallium and bromine, primarily targets the oxidation process in various environmental and biological systems . It plays a significant role in the redox reactions, particularly in the presence of other elements such as bromide .
Mode of Action
The interaction of Thallium(I) bromide with its targets involves a series of oxidation reactions. The compound, in its ionic form (Tl+), can be oxidized to Tl(III), an efficient means for Thallium removal . This oxidation process is significantly influenced by the presence of bromide (Br¯), which is common in many water sources .
Biochemical Pathways
Thallium(I) bromide affects several biochemical pathways. The oxidation of Thallium(I) to Tl(III) involves the generation of reactive oxygen species (ROS), changes in the physical properties of the cell membrane due to lipid peroxidation, and activation of antioxidant mechanisms . These processes are likely to account for the effects of the compound on the biochemical pathways .
Pharmacokinetics
The pharmacokinetics of Thallium(I) bromide involves its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that Thallium(I) bromide, like all soluble thallium salts, is extremely toxic and can be absorbed through the skin .
Result of Action
The molecular and cellular effects of Thallium(I) bromide’s action are profound. Acute and chronic effects of ingesting Thallium compounds include fatigue, limb pain, peripheral neuritis, joint pain, loss of hair, diarrhea, vomiting, vision loss, and damage to the central nervous system, liver, and kidneys .
Action Environment
The action, efficacy, and stability of Thallium(I) bromide are influenced by various environmental factors. For instance, the pH level of the environment significantly impacts the kinetics of Thallium(I) oxidation . The reactions of Tl+ with different compounds dominate the kinetics of Thallium(I) oxidation at different pH ranges .
生化分析
Biochemical Properties
The compound is known for its use in optical and radiation detection applications rather than biochemical interactions . Like all soluble thallium salts, Thallium(I) bromide is extremely toxic and a cumulative poison which can be absorbed through the skin .
Cellular Effects
Thallium(I) bromide can affect cell metabolism, including redox alterations, mitochondrial dysfunction, and activation of apoptotic signaling pathways . Acute and chronic effects of ingesting thallium compounds include fatigue, limb pain, peripheral neuritis, joint pain, loss of hair, diarrhea, vomiting, vision loss, and damage to the central nervous system, liver, and kidneys .
Molecular Mechanism
It is known that thallium primarily exerts cellular toxicity on various tissues through mitochondria-mediated oxidative stress and endoplasmic reticulum stress .
Temporal Effects in Laboratory Settings
Thallium(I) bromide devices polarize under an applied electric field at room temperature . This phenomenon not only degrades the charge collection efficiency of the detectors but also promotes the chemical reaction of the metal electrodes with bromine .
Dosage Effects in Animal Models
The effects of Thallium(I) bromide vary with different dosages in animal models. The lethal dose of thallium for an adult human is only 8–10 mg/kg .
Metabolic Pathways
It is known that thallium can affect numerous metabolic processes .
Transport and Distribution
It is known that thallium can readily cross the blood-brain barrier leading to neurodegeneration, demyelination, and accumulation of end products of lipid oxidation in the brain of animal models .
Subcellular Localization
It is known that thallium primarily exerts cellular toxicity on various tissues through mitochondria-mediated oxidative stress and endoplasmic reticulum stress .
准备方法
Synthetic Routes and Reaction Conditions: Thallium(I) bromide can be synthesized by reacting thallium with bromine or by reacting sodium bromide or potassium bromide with any thallium compound . The reaction typically involves the direct combination of the elements or the exchange reaction between thallium salts and bromide salts.
Industrial Production Methods: In industrial settings, thallium(I) bromide is often produced by purifying thallium bromide through refluxing with water containing hydrobromic acid, followed by washing until acid-free and heating to 300°C for several hours .
化学反应分析
Types of Reactions: Thallium(I) bromide undergoes various chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) by strong oxidizing agents such as chlorine or bromine.
Reduction: Thallium(III) can be reduced back to thallium(I) by reducing agents such as sulfur dioxide.
Common Reagents and Conditions:
Oxidation: Chlorine gas or bromine liquid under acidic conditions.
Reduction: Sulfur dioxide gas in aqueous solution.
Substitution: Aqueous solutions of other halide salts.
Major Products:
Oxidation: Thallium(III) bromide.
Reduction: Thallium(I) bromide.
Substitution: Thallium(I) chloride, thallium(I) iodide.
相似化合物的比较
- Thallium(I) chloride (TlCl)
- Thallium(I) iodide (TlI)
- Thallium(I) fluoride (TlF)
Comparison:
- Thallium(I) chloride and thallium(I) iodide have similar properties to thallium(I) bromide but differ in their solubility and crystal structures .
- Thallium(I) fluoride has a different crystal structure compared to thallium(I) bromide and is less commonly used in radiation detection .
Uniqueness: Thallium(I) bromide is unique due to its optimal combination of high atomic number, suitable band gap, and effective charge transport properties, making it particularly valuable in radiation detection applications .
属性
IUPAC Name |
bromothallium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrH.Tl/h1H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAPATLGJSQQBU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Br[Tl] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
TlBr, BrTl | |
| Record name | thallium(I) bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Thallium(I)_bromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20894983 | |
| Record name | Thallium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20894983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7789-40-4 | |
| Record name | Thallium bromide (TlBr) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thallium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thallium bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15196 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thallium bromide (TlBr) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thallium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20894983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thallium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.239 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















